molecular formula C13H22O2 B592425 Ethyl undec-9-ynoate CAS No. 1087387-70-9

Ethyl undec-9-ynoate

Cat. No.: B592425
CAS No.: 1087387-70-9
M. Wt: 210.317
InChI Key: MLIYMFYQWQLHPF-UHFFFAOYSA-N
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Description

Ethyl undec-9-ynoate is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . It is an ester derived from undec-9-ynoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl undec-9-ynoate can be synthesized through the esterification of undec-9-ynoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The purity of the final product is often verified using techniques such as NMR, HPLC, and GC .

Chemical Reactions Analysis

Types of Reactions

Ethyl undec-9-ynoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the alkyne group to a double or single bond, forming alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Ethyl undec-9-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl undec-9-ynoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. The pathways involved include ester hydrolysis, oxidation, and reduction, which are facilitated by specific enzymes or chemical reagents.

Comparison with Similar Compounds

Similar Compounds

    Ethyl undec-10-ynoate: Similar in structure but with a different position of the triple bond.

    Methyl undec-9-ynoate: Similar but with a methyl ester group instead of an ethyl ester group.

    Undec-9-ynoic acid: The parent acid from which this compound is derived.

Uniqueness

This compound is unique due to its specific ester group and the position of the triple bond, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these characteristics are desired.

Properties

IUPAC Name

ethyl undec-9-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h4,6-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIYMFYQWQLHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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